molecular formula C9H20O4S2 B13790427 (+)-2-Ethyl-1,5-dimesyloxypentane CAS No. 64295-11-0

(+)-2-Ethyl-1,5-dimesyloxypentane

Katalognummer: B13790427
CAS-Nummer: 64295-11-0
Molekulargewicht: 256.4 g/mol
InChI-Schlüssel: MHYKCIBDHXOJRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane is an organosulfur compound characterized by the presence of two methylsulfonyl groups attached to a hexane backbone. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane typically involves the reaction of hexane derivatives with methylsulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane .

Analyse Chemischer Reaktionen

Types of Reactions

(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted hexane compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane involves its interaction with molecular targets through its sulfonyl groups. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include methanesulfonyl chloride and other sulfonyl-containing hexane derivatives .

Uniqueness

What sets (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane apart is its unique structure, which provides distinct reactivity and stability compared to other sulfonyl compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

64295-11-0

Molekularformel

C9H20O4S2

Molekulargewicht

256.4 g/mol

IUPAC-Name

1-methylsulfonyl-4-(methylsulfonylmethyl)hexane

InChI

InChI=1S/C9H20O4S2/c1-4-9(8-15(3,12)13)6-5-7-14(2,10)11/h9H,4-8H2,1-3H3

InChI-Schlüssel

MHYKCIBDHXOJRD-UHFFFAOYSA-N

Kanonische SMILES

CCC(CCCS(=O)(=O)C)CS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.